6-chloro-2-pyrazin-2-yl-3H-quinazolin-4-one
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Overview
Description
6-chloro-2-pyrazin-2-yl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-pyrazin-2-yl-3H-quinazolin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloropyrazine with anthranilic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-pyrazin-2-yl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-pyrazin-2-yl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of kinases, which play a crucial role in signal transduction pathways that regulate cell growth and division. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3H-quinazolin-4-one
- 6-methyl-2-pyrazin-2-yl-3H-quinazolin-4-one
- 6-bromo-2-pyrazin-2-yl-3H-quinazolin-4-one
Uniqueness
6-chloro-2-pyrazin-2-yl-3H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 6-position and the pyrazin-2-yl group at the 2-position of the quinazolinone ring enhances its reactivity and potential for forming diverse derivatives with significant biological activities .
Properties
Molecular Formula |
C12H7ClN4O |
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Molecular Weight |
258.66 g/mol |
IUPAC Name |
6-chloro-2-pyrazin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H7ClN4O/c13-7-1-2-9-8(5-7)12(18)17-11(16-9)10-6-14-3-4-15-10/h1-6H,(H,16,17,18) |
InChI Key |
UXRQEUMOWOIPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
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